(-)-Chebulic acid

Description

Introduction to Chebulic Acid

Historical Context and Discovery

Chebulic acid was first isolated from the ripe fruits of Terminalia chebula, a deciduous tree native to South Asia, during systematic phytochemical analyses of traditional medicinal plants. While its structural characterization emerged in the late 20th century, the compound’s presence in Terminalia species has been recognized for millennia in Ayurvedic and Tibetan medicine. Early studies focused on its role as a hydrolyzable tannin, with modern research elucidating its stereochemical configuration and biological interactions.

Natural Sources and Distribution in the Plant Kingdom

Chebulic acid is predominantly found in Terminalia species, including T. chebula (black myrobalan), T. citrina, and T. macroptera, as well as Phyllanthus emblica (Indian gooseberry). These plants thrive in tropical and subtropical regions, with T. chebula widely distributed across South and Southeast Asia.

Position in Ellagitannin Biochemistry

Chebulic acid belongs to the ellagitannin subclass of hydrolyzable tannins, characterized by hexahydroxydiphenoyl (HHDP) units linked to a central sugar moiety. Its structure consists of a butanedioic acid backbone substituted with hydroxyl and galloyl groups, distinguishing it from related compounds like chebulinic acid, which features a more complex ellagic acid-derived core.

Key Structural Features

- Core Structure : A (2S)-butanedioic acid derivative with hydroxyl and galloyl substituents.

- Stereochemistry : Defined by the configuration of the 3S,4S-dihydroisochromen-4-yl moiety.

- Hydrolysis : Under acidic or alkaline conditions, chebulic acid releases ellagic acid, a bioactive metabolite.

Comparison with Related Ellagitannins

Significance in Traditional Medicinal Systems

Chebulic acid’s pharmacological relevance stems from its role in Terminalia and Phyllanthus species, which are central to traditional medicine systems:

- Ayurveda : Terminalia chebula is termed “Haritaki” and used for digestive disorders, respiratory ailments, and skin diseases.

- Tibetan Medicine : Revered as “King of Medicines,” it is employed in formulations for detoxification and longevity.

- Folk Medicine : Phyllanthus emblica fruits, rich in chebulic acid derivatives, are consumed as anti-diabetic and hepatoprotective agents.

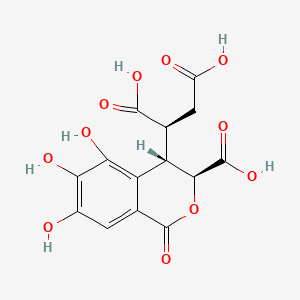

Structure

2D Structure

3D Structure

Properties

CAS No. |

23725-05-5 |

|---|---|

Molecular Formula |

C14H12O11 |

Molecular Weight |

356.24 g/mol |

IUPAC Name |

(2S)-2-[(4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid |

InChI |

InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11?/m0/s1 |

InChI Key |

COZMWVAACFYLBI-GGLAZAKRSA-N |

Isomeric SMILES |

C1=C2C(=C(C(=C1O)O)O)[C@@H](C(OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |

Other CAS No. |

23725-05-5 |

Synonyms |

chebulic acid |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Chebulic acid, a natural compound derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications. It targets various biological processes, including oxidative stress, inflammation, microbial infections, and cancer. It has been found to have neuroprotective effects against ischemic stroke.

Mode of Action

Chebulic acid interacts with its targets through several mechanisms. It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species. It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body. Furthermore, it has been shown to inhibit the growth of various bacteria, fungi, and viruses. In addition, it can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells.

Biochemical Pathways

Chebulic acid affects several biochemical pathways. Its neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses. This pathway is crucial for endogenous antioxidant defense. By upregulating Nrf2 nuclear translocation and antioxidant-responsive-element (ARE) binding, chebulic acid indirectly acts as an antioxidant.

Pharmacokinetics

The pharmacokinetics of chebulic acid have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS). Among the nine components studied, the area under the concentration-time curve (AUC (0-tn), 231112.38 ± 64555.20 h ng/mL) and maximum concentration (C max, 4,983.57 ± 1721.53 ng/mL) of chebulagic acid were relatively large, indicating that it had a higher level of plasma exposure. The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it showed prolonged retention and metabolized more slowly in vivo.

Result of Action

The molecular and cellular effects of chebulic acid’s action are diverse. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels. It also has a hepatoprotective effect against oxidative stress.

Biochemical Analysis

Biochemical Properties

Chebulic acid exhibits diverse pharmacological activities with potential therapeutic applications. It possesses strong antioxidant properties, protecting against oxidative damage and showing promise in preventing chronic diseases like cardiovascular disorders and cancer. Additionally, its anti-inflammatory characteristics make it a potential treatment for conditions such as arthritis and inflammatory bowel disease.

Cellular Effects

Chebulic acid demonstrates antimicrobial activity, suggesting its use in combatting various infections. Moreover, its anticancer effects indicate potential as a chemopreventive and therapeutic agent. Mechanistically, chebulic acid’s neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses.

Molecular Mechanism

Chebulic acid exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells.

Scientific Research Applications

Pharmacological Properties

Chebulic acid exhibits a wide range of pharmacological activities, including:

- Antioxidant Activity : Chebulic acid is recognized for its potent antioxidant properties, which help scavenge free radicals and reduce oxidative stress, thereby preventing cellular damage associated with chronic diseases .

- Anti-inflammatory Effects : It inhibits pro-inflammatory mediators, making it beneficial for conditions like arthritis and other inflammatory disorders .

- Antimicrobial Properties : Research indicates that chebulic acid possesses broad-spectrum antimicrobial activity against bacteria, fungi, and viruses, which aligns with its traditional use in treating infections .

- Anticancer Potential : Studies have shown that chebulic acid can induce apoptosis in cancer cells and inhibit their proliferation, suggesting its potential as an anticancer agent .

Anticancer Applications

Research has demonstrated that chebulic acid can effectively inhibit the growth of various cancer cell lines. For instance, a study indicated that it induced cell death in breast and colon cancer cells by activating caspase-3 and reducing anti-apoptotic protein levels .

| Study | Cancer Type | Mechanism | Findings |

|---|---|---|---|

| Aashima et al. (2024) | Breast Cancer | Apoptosis Induction | Significant reduction in cell viability |

| Wang et al. (2018) | Colon Cancer | Caspase Activation | Increased apoptosis observed |

| Sharma et al. (2020) | Various Tumors | Proliferation Inhibition | Promising results in tumor size reduction |

Antimicrobial Applications

Chebulic acid has shown effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers. It functions as an anti-adhesive agent, disrupting bacterial adhesion to host cells.

| Study | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | |

|---|---|---|---|---|

| Ou et al. (2024) | H. pylori ATCC 700392 | 16-64 | >256 | Exhibits bacteriostatic effects |

Diabetes Management

Research has highlighted chebulic acid's potential in managing diabetes by inhibiting α-glucosidase activity, which is crucial for carbohydrate metabolism.

| Study | Extract Type | IC50 (µg/mL) | |

|---|---|---|---|

| Terminalia chebula Extracts | Methanol Extracts | 0.19 ± 0.03 | High α-glucosidase inhibitory potential |

Clinical Trials and Future Directions

Ongoing clinical trials are exploring the efficacy of chebulic acid in conjunction with standard therapies for various diseases, particularly cancer and metabolic disorders. The results from these trials could establish its role as a complementary treatment option.

Chemical Reactions Analysis

Antioxidant Reactions

Chebulic acid demonstrates potent redox activity, functioning as both a radical scavenger and reducing agent:

DPPH Radical Scavenging

-

Mechanism : Donates hydrogen atoms to neutralize free radicals.

-

IC₅₀ : 39.2 ± 4.9 µg/mL, comparable to ascorbic acid (19.0 ± 1.2 µg/mL) .

Ferric Reducing Antioxidant Power (FRAP)

-

Activity : 4.70 ± 0.06 mmol FeSO₄·7H₂O/g DM, indicating electron-donating capacity to reduce Fe³⁺ to Fe²⁺ .

| Assay | Chebulic Acid (IC₅₀/Activity) | Ascorbic Acid (IC₅₀/Activity) |

|---|---|---|

| DPPH | 39.2 µg/mL | 19.0 µg/mL |

| FRAP | 4.70 mmol/g | 11.4 mmol/g |

Metal Chelation

Chebulic acid binds transition metals, disrupting metal-catalyzed oxidative reactions:

Copper Chelation

-

IC₅₀ : 0.96 ± 0.07 mM, outperforming ALT-711 (1.92 ± 0.20 mM) .

-

Role : Inhibits copper-mediated oxidation by forming stable complexes, critical in mitigating advanced glycation end-product (AGE) formation .

AGE Cross-Link Breaking

Chebulic acid cleaves preformed protein cross-links induced by AGEs:

Collagen Cross-Link Disruption

-

IC₅₀ : 1.46 ± 0.05 mM, 50-fold more potent than ALT-711 (72.2 ± 2.4 mM) .

-

Mechanism : Likely involves hydrolysis of Schiff bases or metal-mediated cleavage due to chelation .

| Agent | IC₅₀ (Cross-Link Breaking) |

|---|---|

| Chebulic Acid | 1.46 mM |

| ALT-711 | 72.2 mM |

Enzyme Modulation via Redox Pathways

Chebulic acid enhances cellular antioxidant defenses through indirect chemical interactions:

-

Glutathione Biosynthesis : Upregulates γ-glutamylcysteine ligase (GCLC/GCLM) mRNA, boosting glutathione (GSH) production .

-

Heme Oxygenase-1 (HO-1) Activation : Increases HO-1 enzyme activity by 1.4-fold at 10 µM, facilitating bilirubin production .

Glycation Inhibition

Chebulic acid prevents AGE formation via dual mechanisms:

Antiglycation Activity

-

IC₅₀ : 38.8 ± 0.5 µM (glycolaldehyde-induced cross-links), surpassing aminoguanidine (67.8 ± 2.5 mM) .

-

Mechanism : Combines antioxidant and metal-chelating actions to block glycation pathways .

Structural Reactivity

The compound’s four carboxylic acid groups and three phenolic hydroxyls enable:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pharmacokinetic Profiles

The pharmacokinetics of CA differ markedly from its analogs:

| Compound | T₁/₂ (h) | AUC(0-∞) (ng·h/mL) | Cₘₐₓ (ng/mL) | MRT (h) |

|---|---|---|---|---|

| Chebulic acid | 1.51 | 1927.06 | 1927.06 | 49.78 |

| Gallic acid | 2.06 | 2234.40 | 2234.40 | 53.45 |

| Chebulinic acid | 43.30 | 852.55 | 852.55 | 58.23 |

| Chebulagic acid | 19.98 | — | — | 49.78 |

| Ellagic acid | 8.23 | — | — | — |

- Elimination : CA has the shortest half-life (1.51 h) among hydrolyzable tannins, while chebulinic acid persists longest (43.30 h) due to slower metabolism .

- Exposure : CA and gallic acid exhibit higher plasma exposure (AUC) than chebulinic acid, suggesting better absorption .

- Retention : Corilagin, chebulagic acid, and chebulinic acid have prolonged mean residence times (MRTs >49 h), indicating sustained therapeutic effects .

Structural and Functional Differences

- Chebulic Acid vs. Chebulagic/Chebulinic Acid: CA lacks the hexahydroxydiphenoyl (HHDP) moiety present in chebulagic and chebulinic acids. This structural difference reduces its direct conversion to ellagic acid during microbial metabolism (0.89–1.26 mM yield from chebulagic acid vs. minimal from CA) . Chebulagic acid generates more urolithins (gut microbiota metabolites) than CA, enhancing its systemic antioxidant effects .

- Antioxidant Activity: CA’s antioxidant capacity is 2.5× lower than epigallocatechin gallate (EGCG) in one assay but comparable in another . It scavenges superoxide radicals effectively via ESR spin-trapping . Gallic acid, a CA precursor, shows higher bioaccessibility (60–70%) than CA (22.93–26.05%) due to smaller molecular size and reduced protein-binding tendency .

Metabolic Pathways

- Gut Microbiota Interaction : CA is less efficiently metabolized to ellagic acid than chebulagic acid but may hydrolyze into gallic acid, which is rapidly absorbed .

Key Research Findings and Conflicts

- Bioavailability Paradox : Despite high plasma exposure, CA’s short half-life limits sustained activity compared to chebulinic acid .

- Antioxidant Variability : Discrepancies in CA’s antioxidant efficacy across assays highlight context-dependent mechanisms .

- Precursor Role : CA may serve as a precursor for ellagic acid in sediments, but its contribution is less significant than chebulagic acid .

Preparation Methods

Botanical Source and Chemical Profile of Terminalia chebula Derivatives

Terminalia chebula, a deciduous tree native to South Asia, is a rich source of hydrolyzable tannins, including CGA, CNA, and CA. These compounds are characterized by their polyhydroxy phenolic structures, which contribute to their instability under alkaline conditions and high methanol concentrations. While CA is specifically identified as a phenolic acid with demonstrated anti-glycative effects, CGA and CNA are often co-extracted due to their structural similarities and shared biosynthetic pathways. The preparation of these compounds requires careful consideration of their chemical sensitivities, particularly to pH and solvent polarity, to prevent degradation during isolation.

Extraction Techniques for Chebulic Acid and Related Tannins

Solvent Selection and Optimization

Ethanol and methanol are the primary solvents for extracting tannins from Terminalia chebula. Ethanol, particularly at 70% concentration, has been identified as the most effective for maximizing yields of CNA, achieving a partition coefficient of 3.83 in fermentation-based extraction. Methanol, while efficient in solubilizing phenolic compounds, induces condensation reactions with CGA and CNA at concentrations above 30%, necessitating stringent solvent control. Comparative studies show that ethanol-based Soxhlet extraction yields 15–20% higher recovery rates than methanol-based methods, though the latter remains preferable for initial solubilization due to its polarity.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonic extraction reduces processing time and solvent consumption. A protocol using 70% ethanol at 25°C for 30 minutes achieves 89% extraction efficiency for CGA, as validated by HPLC. The mechanical agitation from ultrasonic waves disrupts plant cell walls, enhancing the release of tannins into the solvent. This method is particularly advantageous for heat-sensitive compounds, as it avoids thermal degradation.

Soxhlet Extraction and Fermentation

Soxhlet extraction with ethanol at 78°C for 6 hours yields 12.4 g of crude extract per 100 g of Terminalia chebula powder. Fermentation-assisted extraction, using Saccharomyces cerevisiae, further enhances yields by 24% compared to conventional Soxhlet methods, likely due to enzymatic breakdown of plant matrix components.

Purification Strategies for Isolating Chebulic Acid Derivatives

Open Column Chromatography

ODS (octadecylsilyl) columns are widely employed for purifying CGA and CNA. Elution with 20% methanol isolates CGA with 92% purity, while 35% methanol recovers CNA at 88% purity. The process requires 20 column volumes for CGA and 10 volumes for CNA, with a total purification time of 8–12 hours.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC using a C18 column and acetonitrile-water gradient (15–40% acetonitrile over 30 minutes) achieves baseline separation of CGA and CNA, with a theoretical plate count exceeding 8,000. This method is ideal for small-scale production but is cost-prohibitive for industrial applications due to high solvent consumption.

Optimization of Extraction Parameters

Solvent Concentration and Temperature

Stability studies reveal that CGA and CNA degrade rapidly in methanol concentrations above 30%, with a 17.08% reduction in CGA content after 10 hours at 80°C. Ethanol concentrations of 70% optimize extraction efficiency without inducing degradation, even at elevated temperatures.

Comparative Analysis of Preparation Methods

Table 2: Efficiency of Extraction Techniques

| Method | Yield (CNA, g/100g) | Time (Hours) | Cost Index |

|---|---|---|---|

| Soxhlet (Ethanol) | 12.4 | 6 | 1.0 |

| Fermentation | 15.7 | 48 | 2.3 |

| Ultrasonic (Ethanol) | 14.1 | 0.5 | 1.8 |

Soxhlet extraction balances cost and efficiency, while fermentation offers higher yields at the expense of time and resource investment. Ultrasonic methods are optimal for rapid small-scale production.

Q & A

Q. What analytical methods are recommended for characterizing the structural configuration of Chebulic Acid?

- Methodological Answer : Chebulic acid’s structure, including its lactone ring and hydroxyl/carboxyl groups, is best characterized using 1D/2D NMR (e.g., HMBC correlations for connectivity) and X-ray crystallography to resolve stereochemical ambiguities. For example, NMR data (δ<sup>1</sup>H and δ<sup>13</sup>C) and crystallographic analysis confirmed the relative configuration as 2R,3S,4R or enantiomeric forms . Comparative studies with analogs (e.g., galloyl derivatives) are critical for spectral assignments .

Q. How can researchers design experiments to assess Chebulic Acid’s antioxidant activity in vitro?

- Methodological Answer : Use standardized oxidative stress models, such as t-BHP-induced HepG2 cells , to measure biomarkers like GSH/GSSG ratios and ROS scavenging. Include dose-response curves (e.g., 10–100 μM Chebulic Acid pretreatment) and controls (e.g., N-acetylcysteine). Statistical validation via ANOVA with Duncan’s test ensures reproducibility . For enzyme activity (e.g., HO-1), combine spectrophotometric assays (bilirubin quantification) with Western blotting for protein expression .

Q. What are the best practices for isolating Chebulic Acid from natural sources like Terminalia chebula?

- Methodological Answer : Employ sequential extraction (ethanol/water) followed by column chromatography (e.g., Sephadex LH-20) and HPLC-PDA purification. Validate purity via HPLC-DAD (>95% peak area) and mass spectrometry (e.g., ESI-MS for molecular ion [M-H]<sup>−</sup> at m/z 359). Document solvent ratios, flow rates, and retention times to enable replication .

Advanced Research Questions

Q. How can contradictory data on Chebulic Acid’s pro-oxidant vs. antioxidant effects be resolved?

- Methodological Answer : Address discrepancies by:

- Contextualizing experimental conditions : Cell type (e.g., cancer vs. primary cells), chebulic acid concentration, and exposure time (acute vs. chronic).

- Mechanistic profiling : Use siRNA knockdowns (e.g., Nrf2 or HO-1) to isolate pathways.

- Multi-model validation : Compare in vitro results with in vivo models (e.g., zebrafish oxidative stress assays).

Cite literature gaps in redox modulation thresholds .

Q. What strategies are effective for synthesizing Chebulic Acid derivatives to enhance bioavailability?

- Methodological Answer : Focus on esterification (e.g., threonine derivatives) or glycosylation to improve solubility. Use DFT calculations to predict stability and docking studies (e.g., AutoDock Vina) to assess binding to targets like Keap1-Nrf2. Characterize derivatives via HRMS , <sup>13</sup>C NMR, and in vitro permeability assays (Caco-2 monolayers) .

Q. How should researchers approach conflicting structural data on Chebulic Acid’s lactone ring conformation?

- Methodological Answer : Reconcile NMR/X-ray data with dynamic rotational experiments (VT-NMR) to assess ring flexibility. Compare with synthetic analogs (e.g., lactone-opened forms) and apply molecular dynamics simulations (AMBER/GAFF force fields) to model conformational stability. Reference historical data (e.g., 1981 X-ray vs. modern refinements) .

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity in Chebulic Acid studies?

- Methodological Answer : Use non-linear regression (GraphPad Prism) to calculate IC50 values. For multi-variable assays (e.g., ROS + apoptosis), apply multivariate ANOVA or machine learning (PCA) to identify covarying factors. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Methodological and Literature Synthesis Guidelines

Q. How to ensure reproducibility in Chebulic Acid research?

- Answer : Follow ARRIVE 2.0 guidelines for experimental reporting:

- Detail solvent batches, equipment calibration, and cell passage numbers.

- Deposit raw NMR/spectral data in repositories (e.g., Zenodo).

- Use primary citations (e.g., Beilstein J. Org. Chem. standards) and avoid over-reliance on review articles .

What criteria define a rigorous research question for Chebulic Acid studies?

- Answer : Apply FINER criteria (Feasible, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.